3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine
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Overview
Description
3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with two methyl groups attached to the third carbon of the pyrrole ring.
Preparation Methods
The synthesis of 3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-acylpyridine with an appropriate amine can lead to the formation of the desired pyrrolopyridine scaffold. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide, followed by heating to promote cyclization .
Chemical Reactions Analysis
3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolopyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methyl groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a scaffold for drug development, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Industrial Applications: The compound is also explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various signaling pathways related to cell proliferation, migration, and survival . By binding to these receptors, the compound can modulate their activity and potentially inhibit the progression of certain cancers.
Comparison with Similar Compounds
3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also exhibits biological activity and is studied for its potential as an FGFR inhibitor.
1H-pyrrolo[3,4-c]pyridine: Known for its analgesic and sedative properties, this compound is used in the development of pain management therapies.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and interactions with molecular targets.
Properties
CAS No. |
1823891-04-8 |
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Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H12N2/c1-9(2)6-11-8-5-10-4-3-7(8)9/h3-5,11H,6H2,1-2H3 |
InChI Key |
YBZWRGDVFXRRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CN=C2)C |
Purity |
95 |
Origin of Product |
United States |
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